molecular formula C9H13N3 B13478767 5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine

5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine

Cat. No.: B13478767
M. Wt: 163.22 g/mol
InChI Key: VSKLLLUWSBLKDL-MEKDEQNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1R,3r,5S)-bicyclo[310]hexan-3-yl]-1H-pyrazol-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane ring and subsequent functionalization to introduce the pyrazole moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable tool in both basic and applied research. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but differ in functional groups and substituents.

    Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents and structural features.

Uniqueness

5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine is unique due to its combination of the bicyclic hexane ring and the pyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-[(1S,5R)-3-bicyclo[3.1.0]hexanyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H13N3/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H3,10,11,12)/t5-,6+,7?

InChI Key

VSKLLLUWSBLKDL-MEKDEQNOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)C3=CC(=NN3)N

Canonical SMILES

C1C2C1CC(C2)C3=CC(=NN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.